4-methyltricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid
CAS No.: 2680528-54-3
Cat. No.: VC11539558
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![4-methyltricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid - 2680528-54-3](/images/no_structure.jpg)
Specification
CAS No. | 2680528-54-3 |
---|---|
Molecular Formula | C13H20O2 |
Molecular Weight | 208.30 g/mol |
IUPAC Name | 4-methyltricyclo[4.3.1.13,8]undecane-4-carboxylic acid |
Standard InChI | InChI=1S/C13H20O2/c1-13(12(14)15)7-10-3-8-2-9(4-10)6-11(13)5-8/h8-11H,2-7H2,1H3,(H,14,15) |
Standard InChI Key | DXPCXLCDOLDYKX-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2CC3CC(C2)CC1C3)C(=O)O |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Analysis
The molecular formula of 4-methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid is C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol . Its tricyclic backbone consists of a fused bicyclo[4.3.1] system augmented by a bridging methyl group at the 4-position, creating a highly strained, three-dimensional architecture. The carboxylic acid substituent at the same carbon introduces polarity and hydrogen-bonding capacity, which influences solubility and reactivity .
The SMILES notation CC1(CC2CC3CC(C2)CC1C3)C(=O)O explicitly defines the connectivity, emphasizing the methyl and carboxylic acid groups on the central carbon of the tricyclic system . Comparative analysis with analogous compounds, such as tricyclo[4.3.1.1³,⁸]undecane-3-carboxylic acid (C₁₂H₁₈O₂), highlights the structural impact of the methyl group on steric bulk and electronic distribution .
Stereochemical Considerations
While stereochemical data for this specific compound remain unreported, the InChIKey DXPCXLCDOLDYKX-UHFFFAOYSA-N suggests a defined stereoisomeric configuration . Related tricyclic carboxylic acids, such as tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid, exhibit stereoisomerism due to the rigidity of the cage structure, necessitating chiral resolution techniques for isolation .
Physicochemical Properties and Predictive Data
Collision Cross Section (CCS) and Mass Spectrometry
Ion mobility spectrometry (IMS) predictions for adducts of 4-methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid reveal distinct collision cross sections:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 209.15361 | 131.4 |
[M+Na]⁺ | 231.13555 | 135.2 |
[M-H]⁻ | 207.13905 | 128.6 |
These values aid in mass spectral identification, particularly in differentiating protonated and sodiated forms .
Lipophilicity and Solubility
Predicted logP values for structurally similar tricyclic carboxylic acids range from 2.68 to 3.12, indicating moderate lipophilicity suitable for membrane permeability in drug design . The polar surface area (PSA) of 29.01 Ų further suggests limited aqueous solubility, consistent with the hydrophobic tricyclic core .
Synthetic Approaches and Reaction Pathways
Cycloaddition and Functionalization Strategies
Although no direct synthesis of 4-methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic acid has been reported, analogous tricyclic systems are synthesized via Diels-Alder cycloadditions or intramolecular cyclizations. For example, Cairncross and Blanchard demonstrated the use of olefin-cyanide cycloadditions to construct bicyclo[2.1.1]hexane derivatives, a strategy potentially adaptable to this compound .
Comparative Analysis with Homologous Compounds
Tricyclo[4.3.1.1³,⁸]undecane-3-carboxylic Acid
This homologue (C₁₂H₁₈O₂) lacks the 4-methyl group, resulting in reduced steric hindrance and a molecular weight of 194.27 g/mol. Its density (1.183 g/cm³) and boiling point (321.4°C) provide benchmarks for estimating the physical properties of the methylated derivative .
Pharmacological Relevance of Tricyclic Carboxylic Acids
Cage-like carboxylic acids, such as 3-homoadamantanecarboxylic acid, exhibit bioactivity in neuromodulation and enzyme inhibition, suggesting potential therapeutic applications for 4-methyltricyclo derivatives .
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